molecular formula C9H5ClN2O B14864982 4-Chloroquinazoline-2-carbaldehyde

4-Chloroquinazoline-2-carbaldehyde

Cat. No.: B14864982
M. Wt: 192.60 g/mol
InChI Key: HFNNDLMMAIHHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroquinazoline-2-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro substituent at the 4-position and an aldehyde group at the 2-position makes this compound a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazoline-2-carbaldehyde typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with phosgene to form 2-chloroquinazoline, which is then subjected to formylation to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines and thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Condensation: Amines or hydrazines under acidic or basic conditions.

Major Products Formed:

  • Substituted quinazolines
  • Carboxylic acids
  • Alcohols
  • Schiff bases
  • Hydrazones

Mechanism of Action

The mechanism of action of 4-Chloroquinazoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming stable complexes, thereby preventing their normal function. This inhibition can lead to downstream effects on cellular processes, making it useful for studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Chloroquinoline-2-carbaldehyde
  • 2-Chloroquinazoline-4-carbaldehyde

Comparison: 4-Chloroquinazoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

4-chloroquinazoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9-6-3-1-2-4-7(6)11-8(5-13)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNNDLMMAIHHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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